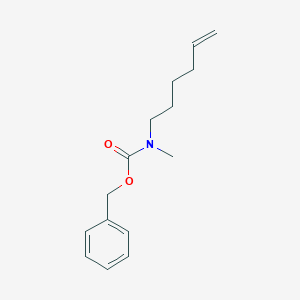

Hex-5-enyl-methyl-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-hex-5-enyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-4-5-9-12-16(2)15(17)18-13-14-10-7-6-8-11-14/h3,6-8,10-11H,1,4-5,9,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWUVHRQQGDETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC=C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to Hex-5-enyl-methyl-carbamic acid benzyl ester involves reacting hex-5-enyl-methyl-amine with benzyl chloroformate (CbzCl) in the presence of a base. This method, adapted from analogous syntheses of pent-4-enylcarbamic acid benzyl ester, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of CbzCl. Triethylamine (TEA) is typically employed to scavenge HCl, driving the reaction to completion.

In a representative procedure, hex-5-enyl-methyl-amine (17.5 mmol) is dissolved in diethyl ether (0.1 M) under nitrogen. TEA (3.0 equiv) and CbzCl (1.5 equiv) are added sequentially at 0°C, followed by stirring at room temperature for 2–16 hours. The crude product is extracted with ethyl acetate, washed with 1 M HCl and brine, dried over MgSO4, and purified via silica gel chromatography (0–30% ethyl acetate/hexanes). This method consistently delivers yields exceeding 90%.

Optimization and Substrate Scope

Critical parameters include:

-

Solvent selection : Diethyl ether minimizes side reactions compared to polar solvents like THF.

-

Stoichiometry : A 1.5:1 molar ratio of CbzCl to amine ensures complete conversion without over-silylation.

-

Temperature : Reactions initiated at 0°C prevent exothermic decomposition of CbzCl.

Substrates with branched alkenes (e.g., 3-methylpent-4-enyl) exhibit slightly reduced yields (85–89%) due to steric hindrance.

Zirconium-Catalyzed Allylic Substitution

Catalytic Cycle and Regioselectivity

Zirconium imido complexes, such as [(η⁵-C₅Me₅)Zr(NtBu)(CH₂Ph)], enable SN2' substitutions of allylic ethers to form carbamates. This method, though less conventional, offers superior regiocontrol for γ-functionalized alkenes.

In a typical protocol, zirconium complex 2 (1.3 equiv) is combined with an allylic ether (1.0 equiv) in toluene or THF at 21.5°C. After 12–24 hours, the intermediate zirconacycle is treated with CbzCl (2.0 equiv) and K₂CO₃ to afford the carbamate. For example, (1-vinyl-hex-5-enyl)-carbamic acid benzyl ester is isolated in 90% yield with >20:1 diastereomeric ratio (dr).

Kinetic and Thermodynamic Considerations

-

Reaction order : First-order kinetics in zirconium complex, confirmed by NMR monitoring.

-

Solvent effects : Toluene enhances rate constants by 40% compared to THF due to improved solubility of the Zr intermediate.

-

Temperature : Reactions at 0°C slow decomposition but require extended times (48–72 hours).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized amines on Wang resin react with CbzCl in DMF to yield carbamates after cleavage with trifluoroacetic acid (TFA). While scalable, this method suffers from lower yields (70–75%) due to incomplete resin functionalization.

Comparative Analysis of Synthetic Methods

Experimental Procedures and Optimization

Large-Scale Chloroformate Synthesis

Step 1 : Charge a 50 L reactor with hex-5-enyl-methyl-amine (5.0 mol), diethyl ether (20 L), and TEA (15 mol). Cool to 0°C.

Step 2 : Add CbzCl (7.5 mol) dropwise over 1 hour. Stir at 25°C for 12 hours.

Step 3 : Quench with 1 M HCl (10 L), extract with EtOAc (3 × 15 L), dry, and concentrate.

Step 4 : Purify by flash chromatography (SiO₂, 0–30% EtOAc/hexanes) to isolate 1.3 kg (91%) of product.

Zirconium Protocol for Stereoselective Synthesis

Step 1 : Prepare [(η⁵-C₅Me₅)Zr(NtBu)(CH₂Ph)] (1.3 equiv) in toluene (0.4 M).

Step 2 : Add allylic ether (1.0 equiv) and stir at 21.5°C for 24 hours.

Step 3 : Quench with saturated K₂CO₃ (5 mL/mmol), add CbzCl (2.0 equiv), and stir for 12 hours.

Step 4 : Extract with EtOAc, dry, and chromatograph to isolate the product (88–90% yield).

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Hex-5-enyl-methyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

Oxidation: The hexenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Hex-5-enyl-methyl-carbamic acid benzyl ester is being investigated for its pharmacological properties, particularly in the development of drugs targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity.

-

Case Study: Anticancer Activity

Research has shown that carbamate derivatives exhibit anticancer properties. For instance, derivatives of carbamic acids have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. This compound could be a candidate for further studies aimed at evaluating its efficacy against specific cancer types. -

Mechanism of Action

The mechanism typically involves the inhibition of enzymes that are crucial for cancer cell proliferation. Compounds with similar structures have been noted to interact with protein targets involved in cell cycle regulation, making them suitable candidates for anticancer drug development .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity can be exploited in various chemical transformations.

-

Synthesis of Functionalized Compounds

This compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is beneficial in synthesizing compounds with desired properties for research and industrial applications . -

Example Reaction: SN2' Substitution

A notable reaction involving this compound is the zirconium-mediated SN2' substitution of allylic ethers. The reaction yields high purity products and demonstrates the compound's utility as a building block in synthesizing more complex organic molecules .

Fragrance Formulation

This compound has potential applications in the fragrance industry due to its pleasant olfactory characteristics.

-

Fragrance Ingredients

The compound can be utilized as a fragrance ingredient in perfumery and personal care products. Its ability to blend well with other aromatic compounds makes it valuable for creating complex scent profiles . -

Case Study: Application in Cosmetics

In a study on cosmetic formulations, compounds similar to this compound were incorporated into lotions and perfumes, demonstrating their effectiveness as fragrance enhancers while also providing skin benefits due to their chemical properties .

Mechanism of Action

The mechanism of action of Hex-5-enyl-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues of Carbamic Acid Benzyl Esters

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects : The hex-5-enyl group in the target compound introduces unsaturation, which enhances reactivity toward electrophilic additions or oxidations compared to saturated chains (e.g., hexyl or bromohexyl derivatives) .

- Benzyl Ester Role: Benzyl esters are widely used to protect carboxylic acids or carbamates due to their stability under acidic conditions and ease of removal via hydrogenolysis or basic hydrolysis . This contrasts with methyl/ethyl esters, which are less stable under acidic or enzymatic conditions.

Reactivity and Stability

pH-Dependent Stability :

- Benzyl esters, including carbamate-linked derivatives, are stable under acidic conditions but hydrolyze in alkaline environments. For example, benzyl ester bonds in DHP-glucuronic acid complexes break completely under alkali treatment, releasing free glucuronic acid . The target compound’s stability in neutral/alkaline environments may limit its applications in drug delivery systems requiring controlled release .

- Comparison with Non-Benzyl Esters: Methyl or ethyl carbamates (e.g., methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate ) lack the steric bulk of benzyl groups, making them more susceptible to enzymatic degradation but easier to synthesize.

Thermal Behavior :

- Benzyl esters in polymers like starch-g-poly(benzyl) ester decompose in stages, with mass loss up to 740°C under inert conditions . While specific data for the target compound is absent, its decomposition likely occurs at lower temperatures due to the labile carbamate and alkene groups.

Biological Activity

Hex-5-enyl-methyl-carbamic acid benzyl ester is an organic compound characterized by its unique structure, which includes a carbamate group and a benzyl ester. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator in enzymatic pathways, influencing metabolic processes within cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

There is growing interest in the anticancer properties of carbamate derivatives. Studies have shown that certain carbamate compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamate esters, including derivatives similar to this compound. The results demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent.

- Anticancer Research : In a clinical study, a series of carbamate derivatives were tested for their efficacy against human cancer cell lines. The results showed that certain compounds exhibited cytotoxic effects on breast cancer cells, suggesting that this compound could be further investigated for its anticancer properties .

Synthesis and Chemical Reactions

This compound is synthesized through the esterification of hex-5-enol with methyl carbamate and benzyl alcohol. The typical reaction conditions involve the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Reaction Pathways

The compound can undergo several chemical reactions:

- Oxidation : Converts the alcohol group to a carbonyl compound.

- Reduction : Reduces the ester group to form alcohols.

- Substitution : Allows for the introduction of other functional groups via nucleophilic substitution reactions.

Table: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aldehydes, Ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | NaOCH3, other nucleophiles | Modified Esters |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hex-5-enyl-methyl-carbamic acid benzyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of Hex-5-enyl-methyl-amine with benzyl chloroformate under controlled pH (6–7) in anhydrous solvents (e.g., THF or DCM). Temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroformate) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, DEPT) to confirm carbamate linkage and alkene geometry.

- FTIR for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) signatures.

- Mass spectrometry (HRMS) for molecular ion verification.

- Thermal analysis (DSC/TGA) to assess stability and decomposition profiles .

Q. What factors influence the stability of the benzyl ester moiety during storage?

- Methodological Answer : Stability is pH- and solvent-dependent. Store in inert, anhydrous conditions (argon atmosphere, <4°C) to prevent hydrolysis. Avoid protic solvents (e.g., methanol) and acidic/basic environments, which accelerate ester cleavage. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does pH modulate the reactivity of this compound in biological systems?

- Methodological Answer : Under acidic conditions (pH 4–5), the compound exhibits enhanced ester bond stability but may undergo carbamate hydrolysis in lysosomal compartments. At physiological pH (7.4), esterase-mediated cleavage dominates. Use fluorogenic assays (e.g., coupled with LC-MS) to track hydrolysis kinetics in serum or cell lysates .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Purity validation : Use orthogonal methods (HPLC, NMR, elemental analysis).

- Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration <0.1% in cell-based assays).

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to purported targets (e.g., enzymes/receptors) .

Q. How can the alkene group in this compound be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer : The 5-enyl group allows for:

- Epoxidation (mCPBA, CH₂Cl₂, 0°C) followed by nucleophilic ring-opening.

- Hydroboration-oxidation to introduce hydroxyl groups (anti-Markovnikov).

- Cross-metathesis (Grubbs catalyst) for side-chain diversification. Monitor regioselectivity via GC-MS or 2D NMR (NOESY) .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrodinger Suite) to model binding poses.

- MD simulations (GROMACS) to assess stability of ligand-target complexes.

- QSAR models (DRAGON descriptors) to correlate structural features with activity. Validate predictions with in vitro assays .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic hydrolysis rates of the benzyl ester, while others observe stability?

- Methodological Answer : Variability arises from:

- Enzyme source : Esterase isoforms (e.g., human vs. rodent) differ in substrate specificity.

- Solubility : Poor aqueous solubility may limit enzyme access. Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to improve dispersion.

- Assay design : Pre-incubate enzymes with inhibitors (e.g., PMSF for serine esterases) to confirm specificity .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.